molecular formula C17H19NO3 B3937353 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide

2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide

Cat. No. B3937353
M. Wt: 285.34 g/mol
InChI Key: UENVRYISDVSIPF-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide, also known as Fasudil, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Fasudil is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in cellular functions such as smooth muscle contraction, cell migration, and gene expression.

Mechanism of Action

2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide exerts its pharmacological effects by inhibiting Rho-kinase, an enzyme that plays a crucial role in various cellular functions. Rho-kinase is involved in the regulation of smooth muscle contraction, cell migration, and gene expression. By inhibiting Rho-kinase, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide can reduce smooth muscle contraction, inhibit cell migration, and modulate gene expression, leading to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects in different diseases. In stroke, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to reduce neuronal damage and improve neurological function. In Parkinson's disease, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to reduce dopaminergic neuron loss and improve motor function. In hypertension, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to reduce blood pressure and improve endothelial function. In pulmonary hypertension, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to reduce pulmonary arterial pressure and improve right ventricular function. In atherosclerosis, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to reduce plaque formation and improve endothelial function.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has several advantages for lab experiments. It is a potent inhibitor of Rho-kinase, which makes it a valuable tool for studying the role of Rho-kinase in various cellular functions. 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide. One area of research is the development of more potent and selective Rho-kinase inhibitors. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide in other diseases, such as cancer and fibrosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide. Finally, more studies are needed to evaluate the safety and efficacy of 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide in human clinical trials.
Conclusion:
In conclusion, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in various cellular functions. 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has shown promising results in various diseases such as stroke, Parkinson's disease, and hypertension. However, further research is needed to fully understand the molecular mechanisms underlying the pharmacological effects of 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide and to evaluate its safety and efficacy in human clinical trials.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in stroke, Parkinson's disease, and Alzheimer's disease. 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has also been studied for its potential applications in cardiovascular diseases such as hypertension, pulmonary hypertension, and atherosclerosis. Additionally, 2-methoxy-N-(4-methoxybenzyl)-2-phenylacetamide has been shown to have anti-inflammatory and anti-fibrotic effects in various diseases.

properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-10-8-13(9-11-15)12-18-17(19)16(21-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENVRYISDVSIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6475630

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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